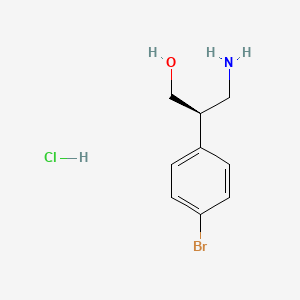

(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride

Übersicht

Beschreibung

Chemical Reactions Analysis

As an amino alcohol, this compound could potentially undergo a variety of chemical reactions. The amino group might participate in reactions such as acylation or alkylation. The alcohol group could potentially be dehydrated to form an alkene or could undergo oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, its solubility in water and other solvents, and its melting and boiling points .Wissenschaftliche Forschungsanwendungen

Cancer Therapy

The compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is a potent immunosuppressant with preclinical antitumor efficacy in several cancer models. Its effects are mediated through both sphingosine-1-phosphate receptor-dependent and independent mechanisms, offering insights into how structurally related compounds like (R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride could be investigated for similar applications (Li Zhang et al., 2013).

Chromatography

In the realm of analytical chemistry, hydrophilic interaction chromatography (HILIC) is a valuable method for separating polar, weakly acidic, or basic samples. This method uses aqueous-organic mobile phases rich in organic solvents, typically acetonitrile. The properties and applications of HILIC highlight the potential utility of (R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride in analytical separations, especially for polar compounds (P. Jandera, 2011).

Antimicrobial Potential

Chitosan, an aminopolysaccharide biopolymer, has garnered interest for its antimicrobial potential, which is partly attributed to its high charge density and the presence of reactive hydroxyl and amino groups. This suggests that compounds with amino groups, such as (R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride, could also exhibit antimicrobial properties or enhance the efficacy of biopolymer-based antimicrobial systems (D. Raafat & H. Sahl, 2009).

Pharmacology of Stereoisomers

The study of stereoisomers in pharmacology, as demonstrated by research on ohmefentanyl and its stereoisomers, reveals the intricate relationship between molecular structure and biological activity. This research underscores the potential of exploring the stereoisomers of (R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride for varying pharmacological effects, offering a pathway to novel therapeutic agents (G. Brine et al., 1997).

Chemical Chaperones in Proteostasis

4-Phenylbutyric acid (4-PBA) is used as a chemical chaperone to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, suggesting a potential therapeutic role for structurally similar compounds. This area of research indicates that (R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride could be explored for its ability to influence protein folding and stability, thereby contributing to the maintenance of cellular homeostasis (P. Kolb et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-3-amino-2-(4-bromophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHODELWIPTHOQ-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN)CO)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride | |

CAS RN |

1442114-36-4 | |

| Record name | Benzeneethanol, β-(aminomethyl)-4-bromo-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1442114-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408302.png)

![Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate](/img/structure/B1408303.png)

![(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1408304.png)

![t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1408308.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride](/img/structure/B1408309.png)

![2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine](/img/structure/B1408313.png)

![{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1408316.png)

![[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine](/img/structure/B1408321.png)

![1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine](/img/structure/B1408324.png)